Tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate is a complex organic compound with a unique structure that includes both azetidine and oxolane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with 4-aminooxolane in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the unique structural features of the compound, such as the azetidine and oxolane rings, which allow for specific binding to target sites .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate
- Tert-butyl 3-[(oxolan-3-yl)amino]azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate is unique due to the presence of both azetidine and oxolane rings in its structure. This dual-ring system provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 3-(4-aminooxolan-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-8(6-14)10-4-9(13)7-16-10/h8-10H,4-7,13H2,1-3H3 |
InChI Key |
IZQFWUFWPLTVJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC(CO2)N |
Origin of Product |
United States |
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